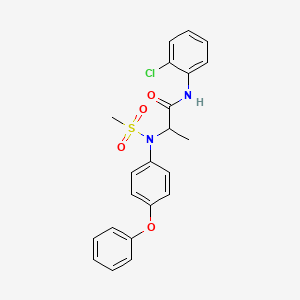

N~1~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)alaninamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves reactions between halophenyl derivatives and various sulfonyl chlorides or amidation reactions. For example, the synthesis of tetrazole derivatives through interactions with methylsulfonyl groups suggests potential methodologies for synthesizing compounds with similar functional groups (Al-Hourani et al., 2015).

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the molecular structure of chemical compounds. For instance, structural analyses of certain tetrazole derivatives provide insights into the crystallographic space groups, cell dimensions, and intermolecular hydrogen bonds, which could be analogous to the structural characteristics of N1-(2-chlorophenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving sulfonyl and chlorophenyl groups may yield a variety of products, depending on the reactants and conditions. For example, the sulfonation of phenyl methanesulfonate under specific conditions highlights the reactivity of sulfonyl-containing compounds and their potential to undergo further chemical transformations (Wit et al., 2010).

Physical Properties Analysis

The physical properties of chemical compounds, such as solubility, melting points, and crystalline structure, can often be inferred from their molecular structure and functional groups. While specific data for N1-(2-chlorophenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide was not found, analogous compounds provide a basis for predicting physical properties based on structural similarities.

Chemical Properties Analysis

Chemical properties, including reactivity with specific reagents, stability under various conditions, and acidity or basicity, are closely tied to the functional groups present in a molecule. Studies on similar sulfonyl-containing compounds offer insights into potential chemical behavior and reactivity patterns (Bergman et al., 1980).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Reactions and Synthesis Techniques

Research on related compounds, such as N-phenylmaltimide derivatives and tetrazole derivatives, provides insights into potential synthetic routes and reactions involving sulfonyl chloride and sulfonamide groups. These studies highlight the versatility of sulfonyl and phenoxy derivatives in chemical synthesis, suggesting possible synthetic strategies for N

1-(2-chlorophenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide (Cremlyn & Nunes, 1987); (Al-Hourani et al., 2015).Crystallographic Studies

Docking studies and crystal structure analysis of tetrazole derivatives have been conducted, offering a foundation for understanding the molecular geometry and potential binding interactions of similar compounds. Such structural analyses are crucial for drug design and material science applications (Al-Hourani et al., 2015).

Potential Applications

Pesticidal Activity

Derivatives of phenyl tribromomethyl sulfone, sharing structural similarities with the sulfone and phenyl groups in N

1-(2-chlorophenyl)-N2-(methylsulfonyl)-N2-(4-phenoxyphenyl)alaninamide, have been explored for their potential pesticidal activity. This suggests possible applications in developing new pesticides or herbicides (Borys et al., 2012).Antipathogenic Activity

Research on thiourea derivatives indicates significant antipathogenic activity, especially against biofilm-forming bacteria. This highlights a potential area of application for similar compounds in addressing microbial resistance and infection control (Limban et al., 2011).

Environmental Implications

- Environmental Mobility and Persistence: Studies on the transport and environmental behavior of related herbicides and their transformation products offer insights into the ecological impact of chemical compounds with similar structures. Understanding the mobility, persistence, and degradation pathways of these compounds can inform environmental risk assessments and pollution management strategies (Veeh et al., 1994).

Propiedades

IUPAC Name |

N-(2-chlorophenyl)-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S/c1-16(22(26)24-21-11-7-6-10-20(21)23)25(30(2,27)28)17-12-14-19(15-13-17)29-18-8-4-3-5-9-18/h3-16H,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIMXBHIYVDZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1Cl)N(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

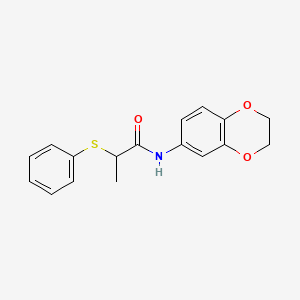

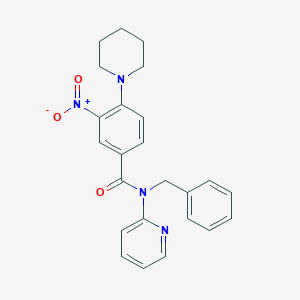

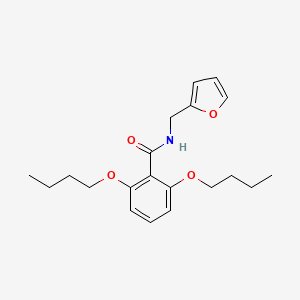

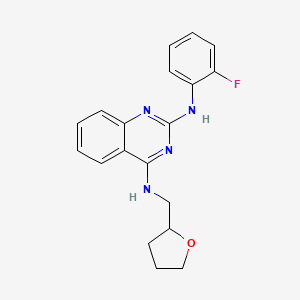

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4022889.png)

![2-imino-N-(3-methoxypropyl)-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4022895.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4022919.png)

![N-[1,3-benzodioxol-5-yl(2-hydroxy-1-naphthyl)methyl]-3-phenylpropanamide](/img/structure/B4022935.png)

![4-{1-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B4022942.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]pyrimidine](/img/structure/B4022951.png)

![N-(5-chloro-2-methylphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4022970.png)